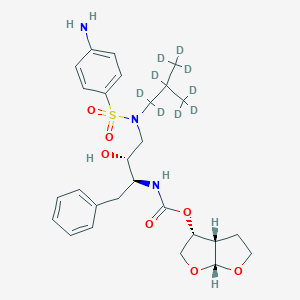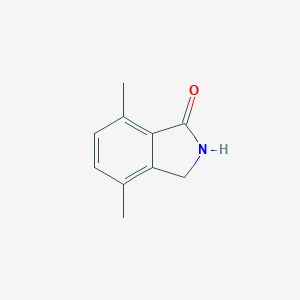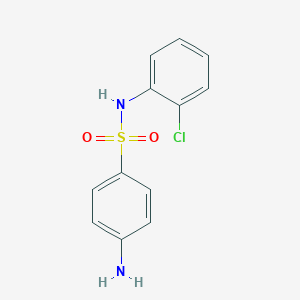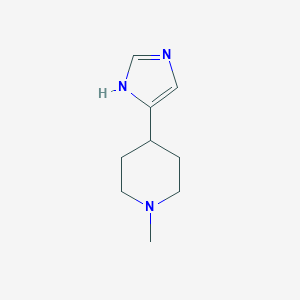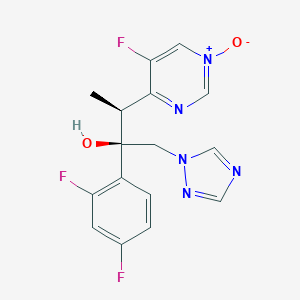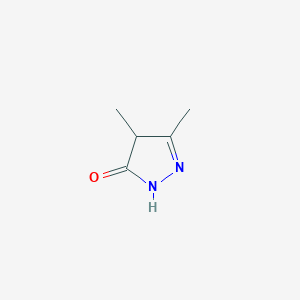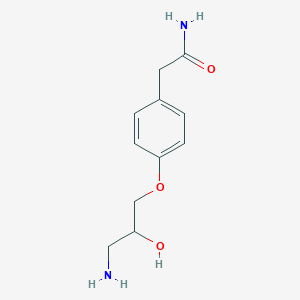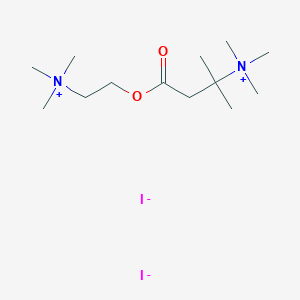
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This ester is a quaternary ammonium salt that is commonly used as a choline supplement and is known to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide has several scientific research applications. It is commonly used as a choline supplement in animal studies to investigate its effects on cognitive function, memory, and learning. Additionally, this ester has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning.
Efectos Bioquímicos Y Fisiológicos
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide has several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function, memory, and learning. Additionally, this ester has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide in lab experiments is its ability to increase the levels of acetylcholine in the brain. This can be useful in studies investigating the effects of acetylcholine on cognitive function, memory, and learning. However, one limitation of using this ester is its potential toxicity at high doses. Therefore, it is important to use caution when administering this compound in animal studies.
Direcciones Futuras
There are several future directions for research involving (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide. One direction is to investigate its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this ester and its effects on cognitive function, memory, and learning. Finally, more research is needed to determine the optimal dosages and administration methods for this compound in animal studies.
Métodos De Síntesis
The synthesis of (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide involves the reaction of choline iodide with (2-carboxy-1,1-dimethylethyl)trimethylammonium chloride. This reaction results in the formation of the ester, which can be purified using various methods such as recrystallization or chromatography.
Propiedades
Número CAS |
108903-57-7 |
|---|---|
Nombre del producto |
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide |
Fórmula molecular |
C13H30I2N2O2 |
Peso molecular |
500.2 g/mol |
Nombre IUPAC |
trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-13(2,15(6,7)8)11-12(16)17-10-9-14(3,4)5;;/h9-11H2,1-8H3;2*1H/q+2;;/p-2 |
Clave InChI |
YSURAYINXNAKRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
CC(C)(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Sinónimos |
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choli ne iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



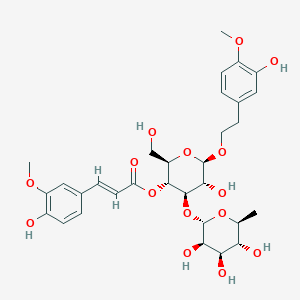
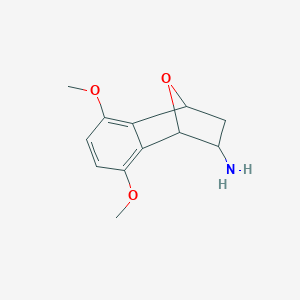
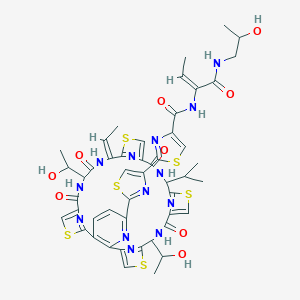
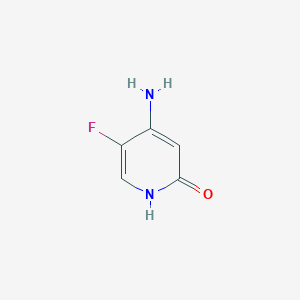
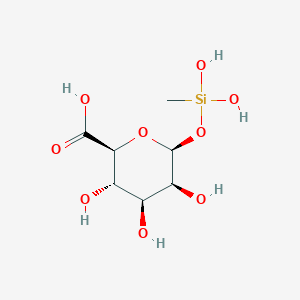
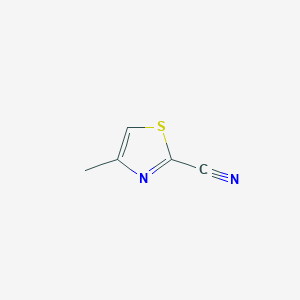
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
